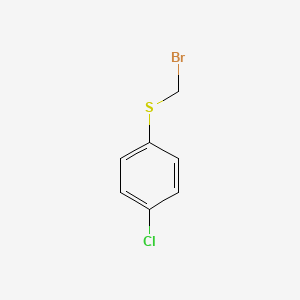
1-Bromomethylthio-4-chlorobenzene
Cat. No. B8528040
M. Wt: 237.55 g/mol
InChI Key: PJKIILWMVXQSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06265604B1
Procedure details


To a slurry of paraformaldehyde (36.24 g, 1.21 mol, 1.58 equiv) in toluene (243 ml) at 22° is added aqueous hydrobromic acid (48.5 wt %, 652 ml, 5.86 mol, 7.68 equiv) with an endotherm to 18°. The resultant biphasic solution is warmed to 40° and a solution of 4-chlorothiophenol (VII, 138.81 g, 0.960 mol, 1.26 equiv) in toluene (116 ml) is added over ½ hour while maintaining 40-43° and rinsed in with toluene (50 ml). The mixture is then warmed to 50° and stirred 1 hour. The mixture is cooled to 10°, the phases separated, and the aqueous washed with toluene (250 ml). The combined organics are treated with ice water (500 ml), hexanes (350 ml) and the phases separated. The aqueous phase is then washed with toluene (200 ml) and the combined organic phases are dried over magnesium sulfate and concentrated to give crude bromomethylthio-4-chlorobenzene (268.01 g), NMR 7.43, 7.34, 4.79 δ; CMR 134.37, 132.05, 131.78, 129.46, 37.32 δ; HRMS (EI+) calculated for C7H6BrClS=235.9063, found =235.9063.





Identifiers


|
REACTION_CXSMILES
|
C=O.[BrH:3].[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([SH:11])=[CH:7][CH:6]=1.[C:12]1(C)C=CC=CC=1>>[Br:3][CH2:12][S:11][C:8]1[CH:9]=[CH:10][C:5]([Cl:4])=[CH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
36.24 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
652 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
243 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
138.81 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)S
|
|
Name
|
|
|
Quantity
|
116 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resultant biphasic solution is warmed to 40°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining 40-43°
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed in with toluene (50 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is then warmed to 50°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled to 10°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the aqueous washed with toluene (250 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The combined organics are treated with ice water (500 ml), hexanes (350 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous phase is then washed with toluene (200 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic phases are dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCSC1=CC=C(C=C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 268.01 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
